REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[CH3:6][N:7]([CH3:9])[CH3:8]>>[Cl-:2].[O:5]1[CH2:4][CH:3]1[CH2:1][N+:7]([CH3:9])([CH3:8])[CH3:6] |f:2.3|
|
Name
|
|
Quantity
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55.2 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
119.5 g
|
Type
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reactant
|
Smiles
|
CN(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
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Type
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CUSTOM
|
Details
|
The solution was stirred for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one-liter flask equipped with gas sparger, mechanical stirrer
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Type
|
CUSTOM
|
Details
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placed in an isothermal bath at 19° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained below 23° C
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
WASH
|
Details
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The crystalline product was washed with diethylether and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford 262.2 grams of 2,3-epoxypropyltrimethylammonium chloride
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
[Cl-].O1C(C[N+](C)(C)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |